diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride
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Overview
Description
Diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride is a complex organic compound with a unique structure that includes a nitrophenyl group, an azanium ion, and a chloride ion
Preparation Methods
The synthesis of diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride typically involves the reaction of diethylamine with 4-nitrobenzaldehyde to form an imine intermediate. This intermediate then reacts with ethylene oxide to form the final product. The reaction conditions usually require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction .
Chemical Reactions Analysis
Diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
Diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride involves its interaction with cellular components. The nitrophenyl group can interact with proteins and enzymes, potentially inhibiting their function. The azanium ion can also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride can be compared with similar compounds such as:
2-(Diethylamino)ethyl 4-nitrobenzoate hydrochloride: This compound has a similar structure but differs in the ester linkage instead of the azanium ion.
Diethyl (4-methoxy-2-nitrophenyl)malonate: This compound has a methoxy group instead of the nitrophenyl group, leading to different chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific applications.
Properties
CAS No. |
61733-96-8 |
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Molecular Formula |
C13H20ClN3O3 |
Molecular Weight |
301.77 g/mol |
IUPAC Name |
diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C13H19N3O3.ClH/c1-3-15(4-2)9-10-19-14-11-12-5-7-13(8-6-12)16(17)18;/h5-8,11H,3-4,9-10H2,1-2H3;1H/b14-11+; |
InChI Key |
KCADAJMJQFPPBW-JHGYPSGKSA-N |
Isomeric SMILES |
CC[NH+](CC)CCO/N=C/C1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |
Canonical SMILES |
CC[NH+](CC)CCON=CC1=CC=C(C=C1)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
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